(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-13-5-6-16(25-13)26(23,24)20-10-8-19(9-11-20)17(22)15-12-14-4-2-3-7-21(14)18-15/h5-6,12H,2-4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHRSMNRRJDSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as 5-methylthiophene-2-sulfonyl chloride and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. These intermediates are then subjected to nucleophilic substitution reactions with piperazine to form the final compound. The reaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the heterocyclic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or thiophene rings, potentially altering the compound’s biological activity.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibit antidepressant-like effects. These compounds often target serotonin and norepinephrine reuptake mechanisms, which are crucial in the modulation of mood disorders. Studies have shown that derivatives of piperazine and tetrahydropyridine structures can enhance neurotransmitter levels in the synaptic cleft, potentially alleviating symptoms of depression .
Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that similar sulfonyl-piperazine derivatives may inhibit neuroinflammation and oxidative stress pathways, thus protecting neuronal cells from damage .
Anticancer Potential
There is emerging evidence that compounds with similar structural features may possess anticancer properties. The sulfonamide group has been linked to the inhibition of tumor growth and metastasis through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications in the piperazine ring or the incorporation of different substituents on the thiophene moiety can significantly influence biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Piperazine Ring | Modulates receptor affinity |
| Tetrahydropyridine Unit | Affects neuroactivity and potential CNS penetration |
Clinical Trials
Several clinical trials have investigated compounds related to this class for their efficacy in treating mood disorders. For instance, a study published in the Journal of Medicinal Chemistry highlighted a series of piperazine derivatives that demonstrated significant antidepressant activity in rodent models .
In Vitro Studies
In vitro studies have shown that these compounds can inhibit specific cancer cell lines effectively. For example, a recent study demonstrated that a sulfonamide derivative exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. For example, it could act as an inhibitor of a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a sulfonylated piperazine and a tetrahydropyrazolo[1,5-a]pyridine. Below is a comparative analysis with key analogs:
Table 1: Structural Features and Implications
Key Observations :
- Piperazine Modifications: The target compound’s 5-methylthiophene-2-sulfonyl group distinguishes it from analogs like MK37 (thiophene-2-carbonyl) and MK47 (thiophen-2-yl ethanone). Sulfonyl groups generally improve solubility and hydrogen-bonding capacity compared to carbonyl or alkyl chains .
- Core Heterocycle: The tetrahydropyrazolo[1,5-a]pyridine in the target compound offers partial saturation, which may reduce metabolic oxidation compared to fully unsaturated pyrazolopyrimidinones (e.g., MK63, MK80) .
Physicochemical and Pharmacological Comparisons
Table 2: Inferred Properties Based on Structural Analogues
Notes:
- The target compound’s sulfonyl group and partially saturated core likely improve aqueous solubility and metabolic stability compared to MK37 and pyrazolopyrimidinones .
- MK37’s trifluoromethyl group increases lipophilicity, which may enhance blood-brain barrier penetration but raises toxicity risks .
Comparison with Other Methods :
Implications for Drug Design
- Advantages of Target Compound :
- Balanced lipophilicity/solubility profile due to sulfonyl and methylthiophene groups.
- Saturated core reduces oxidative metabolism risks.
- Limitations: Lack of electron-rich aromatic systems (e.g., pyrazolopyrimidinones) may limit π-π interactions with flat binding pockets . Synthetic complexity compared to simpler arylpiperazines (e.g., MK37).
Biological Activity
The compound (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic molecule that has attracted attention due to its potential biological activities. This article aims to compile and analyze the available data on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : The sulfonamide group in the compound is known for its anti-inflammatory properties.
- Antimicrobial Properties : Compounds containing thiophene and pyrazole rings often demonstrate significant antimicrobial activity against various pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as BRAF and EGFR, which are critical in cancer signaling pathways.
- Enzyme Inhibition : The sulfonyl piperazine moiety may interact with enzymes involved in inflammatory processes.
- Cellular Uptake : The lipophilic nature of the thiophene ring may facilitate cellular uptake, enhancing bioavailability.
Antitumor Activity
A study conducted by Umesha et al. (2009) demonstrated that pyrazole derivatives exhibited significant antitumor activity by inhibiting the proliferation of cancer cells through apoptosis induction. The specific compound showed promising results in vitro against various cancer cell lines.
Anti-inflammatory Effects
In a separate investigation, compounds structurally related to our target molecule were tested for their anti-inflammatory effects. The results indicated a marked reduction in pro-inflammatory cytokines in treated models, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of similar pyrazole derivatives. A study found that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the common synthetic routes for this compound, and what challenges arise during its preparation?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the sulfonyl chloride intermediate (e.g., 5-methylthiophen-2-yl sulfonyl chloride), followed by coupling with piperazine. Subsequent steps include forming the tetrahydropyrazolo-pyridinone moiety and final methanone linkage. Key challenges include optimizing reaction conditions (solvent polarity, temperature, and catalyst choice) to avoid side reactions. For example, using DMF as a solvent for nucleophilic substitution reactions can improve yields, while recrystallization from DMF-EtOH (1:1) enhances purity .
Advanced: How can researchers optimize reaction conditions to address low yields in the sulfonylation step?
Methodological Answer:
Employ a Design of Experiments (DOE) approach to systematically vary parameters like temperature (50–100°C), solvent (e.g., dichloromethane vs. THF), and stoichiometry. Orthogonal analytical techniques (HPLC, LC-MS) should monitor intermediate purity. Evidence from similar sulfonylation reactions suggests that using a mild base (e.g., triethylamine) and controlled pH (7–8) minimizes hydrolysis of the sulfonyl chloride intermediate .
Basic: What spectroscopic and crystallographic techniques are used for structural validation?
Methodological Answer:
- NMR : , , and 2D-COSY spectra resolve piperazine and pyridinone ring conformations.
- X-ray crystallography : Determines absolute stereochemistry, as demonstrated in structurally analogous piperazine-thiophene systems .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Advanced: How to resolve contradictory bioactivity data across enzymatic vs. cell-based assays?
Methodological Answer:
Discrepancies may arise from differences in membrane permeability, off-target effects, or assay pH. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell viability assays) and validate purity via HPLC (>95%). Adjust buffer conditions (e.g., simulate physiological pH) to reconcile data, as seen in studies on related piperazine derivatives .
Basic: What structural analogs of this compound exhibit promising biological activities?
Methodological Answer:
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Replace the tetrahydropyrazolo-pyridinone with pyrazolo[1,5-a]pyrimidine to assess impact on solubility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) to the thiophene ring to enhance metabolic stability .
- Pharmacophore mapping : Use computational docking to prioritize substituents that maximize hydrogen bonding with target proteins .
Basic: What strategies ensure stability during storage and in vitro assays?
Methodological Answer:
- Storage : Lyophilize and store at -20°C under inert atmosphere to prevent sulfonyl group hydrolysis .
- In vitro conditions : Use antioxidant additives (e.g., ascorbic acid) in cell culture media to mitigate oxidative degradation, as observed in piperazine-based compounds .
Advanced: How can computational modeling predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I/II metabolites (e.g., sulfoxide formation).
- Toxicity screening : Apply molecular dynamics simulations to assess interactions with hERG channels or cytochrome P450 enzymes, critical for avoiding cardiotoxicity .
Basic: What in vitro assays are suitable for evaluating target engagement?
Methodological Answer:
- Enzyme inhibition : Fluorescence polarization assays for kinases or proteases.
- Cell-based assays : Use luciferase reporters or flow cytometry to measure apoptosis in cancer cell lines (e.g., MCF-7, HepG2) .
Advanced: How to address poor solubility in pharmacokinetic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
